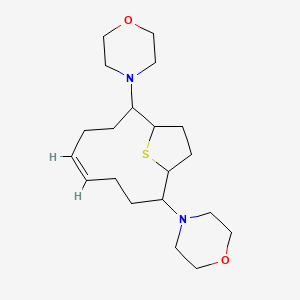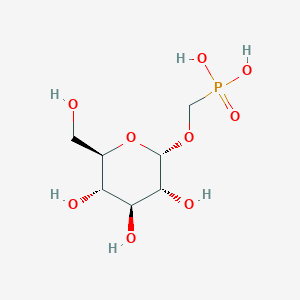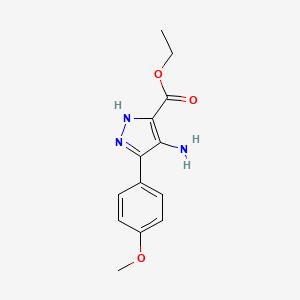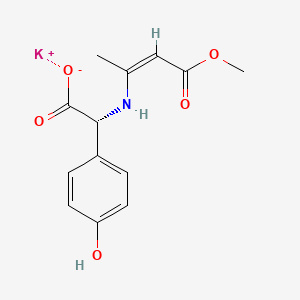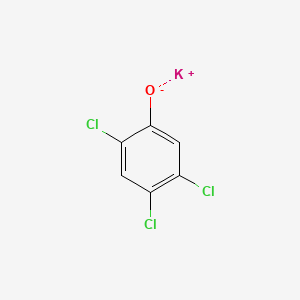
Potassium 2,4,5-trichlorophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,4,5-trichlorophenolate is a chemical compound with the molecular formula C₆H₂Cl₃KO. It is the potassium salt of 2,4,5-trichlorophenol, a chlorinated phenol. This compound is known for its use in various industrial applications, particularly as a fungicide and herbicide. Its structure consists of a phenol ring substituted with three chlorine atoms at positions 2, 4, and 5, and a potassium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 2,4,5-trichlorophenolate can be synthesized through the neutralization of 2,4,5-trichlorophenol with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 2,4,5-trichlorophenol is dissolved in water, and potassium hydroxide is added gradually. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving continuous stirring and precise control of reactant concentrations. The final product is usually obtained through crystallization and subsequent drying.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. These reactions can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, leading to the removal of chlorine atoms and the formation of less chlorinated phenols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less chlorinated phenols and potentially phenol itself.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium 2,4,5-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated aromatic compounds.
Biology: The compound is studied for its effects on microbial communities and its potential use as a biocide.
Medicine: Research is ongoing into its potential use in developing new antimicrobial agents.
Industry: It is widely used as a fungicide and herbicide, particularly in agriculture and wood preservation.
Wirkmechanismus
The mechanism of action of potassium 2,4,5-trichlorophenolate involves its interaction with cellular components, particularly in microorganisms. The compound disrupts cellular membranes and inhibits essential enzymatic processes, leading to cell death. Its molecular targets include membrane proteins and enzymes involved in energy production and cellular respiration.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichlorophenol: Similar in structure but with the chlorine atoms at different positions. It has similar biocidal properties but different reactivity.
2,4-Dichlorophenol: Lacks one chlorine atom compared to potassium 2,4,5-trichlorophenolate. It is less potent as a biocide but still widely used.
Pentachlorophenol: Contains five chlorine atoms and is a more potent biocide but also more toxic.
Uniqueness: this compound is unique due to its specific substitution pattern, which gives it distinct chemical and biological properties. Its balance of efficacy and toxicity makes it a valuable compound in various applications, particularly where a potent biocide is required.
Eigenschaften
CAS-Nummer |
35471-43-3 |
|---|---|
Molekularformel |
C6H2Cl3KO |
Molekulargewicht |
235.5 g/mol |
IUPAC-Name |
potassium;2,4,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.K/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H;/q;+1/p-1 |
InChI-Schlüssel |
NBMMDJIFROGEQN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[K+] |
Verwandte CAS-Nummern |
95-95-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



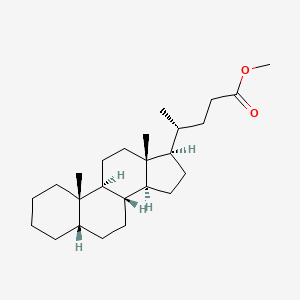
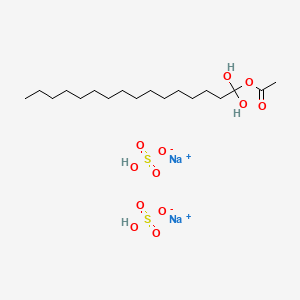
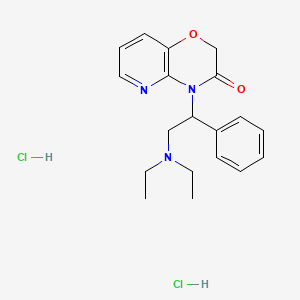
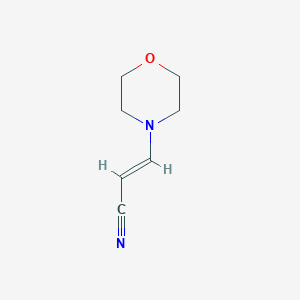

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)


